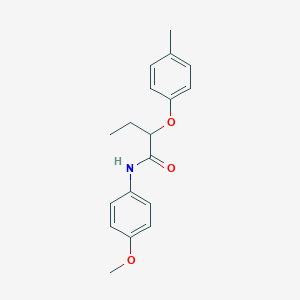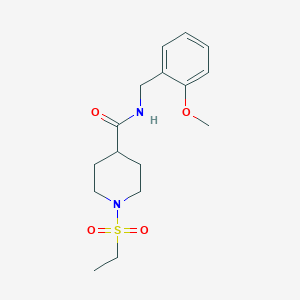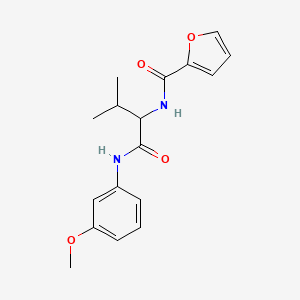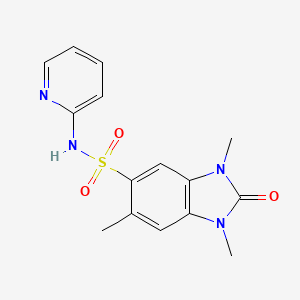![molecular formula C19H15ClN2O B4424683 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4424683.png)
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
説明
3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is used in the treatment of schizophrenia. The drug was first synthesized in 1960 by the Swiss pharmaceutical company Wander AG, and it was later introduced into clinical practice in the 1970s. Clozapine is an atypical antipsychotic drug that is known for its unique pharmacological profile and therapeutic efficacy.
作用機序
Clozapine acts as an antagonist at several neurotransmitter receptors, including dopamine D1, D2, D3, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, and histamine H1 receptors. The drug also has affinity for alpha-adrenergic and muscarinic receptors. Clozapine's unique pharmacological profile is thought to contribute to its efficacy in the treatment of schizophrenia, as it targets multiple neurotransmitter systems.
Biochemical and Physiological Effects
Clozapine has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Clozapine has also been shown to decrease the release of glutamate in the nucleus accumbens, which may contribute to its antipsychotic effects. In addition, 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its efficacy in the treatment of autoimmune disorders.
実験室実験の利点と制限
Clozapine has several advantages for use in lab experiments. The drug has a well-established pharmacological profile and has been extensively studied in both preclinical and clinical settings. Clozapine is also relatively easy to administer and has a low risk of toxicity. However, there are also limitations to the use of 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments. The drug has a relatively short half-life and may require frequent dosing. In addition, this compound has a number of potential side effects, including sedation, weight gain, and agranulocytosis, which may need to be carefully monitored in lab animals.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One area of interest is the development of new formulations of the drug that may improve its pharmacokinetic properties or reduce its potential side effects. Another area of interest is the investigation of this compound's potential in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Finally, there is interest in the development of new drugs that target the same neurotransmitter systems as this compound but with improved efficacy or reduced side effects.
科学的研究の応用
Clozapine has been extensively studied in both preclinical and clinical settings. The drug has been shown to be effective in the treatment of schizophrenia, particularly in patients who are resistant to other antipsychotic medications. Clozapine has also been studied in the treatment of bipolar disorder, depression, and anxiety disorders. In addition, 3-(4-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have anti-inflammatory and immunomodulatory effects, and it has been studied in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
9-(4-chlorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-14-7-5-12(6-8-14)13-9-18-15(19(23)10-13)11-21-16-3-1-2-4-17(16)22-18/h1-8,11,13,22H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHAKYKCJOZYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4424608.png)



![N-(2-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424637.png)
![N-[(1-{[(2-phenylethyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B4424639.png)
![ethyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxy]acetate](/img/structure/B4424655.png)
![ethyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4424661.png)


![methyl 4-{[(2,3-dichlorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4424677.png)
![ethyl 4-[2-(4-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4424691.png)

